Tributyl(trifluoroethenyl)stannane
Overview
Description
Tributyl(trifluoroethenyl)stannane, also known as 1-Tributylstannyl-1,2,2-trifluoroethene, is an organotin compound with the molecular formula C₁₄H₂₇F₃Sn. This compound is characterized by the presence of a trifluoroethenyl group attached to a tin atom, which is further bonded to three butyl groups. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of other organotin compounds .
Mechanism of Action
Target of Action
Tributyl(trifluoroethenyl)stannane, also known as 1,2,2-Trifluoroethenyl-tributyltin, is an organotin compound . Organotin compounds have been found to interact with various targets in the body. For instance, Tributyltin, a related compound, has been found to interact with the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha in humans .
Mode of Action
Organotin compounds are known to generate stannyl radicals that participate in chain mechanisms . These radicals can undergo a cascade of reactions, altering the function of their targets .
Biochemical Pathways
Organotin compounds like tributyltin have been found to disrupt endocrine function through interactions with the nuclear retinoid-x receptor (rxr) and peroxisome proliferator-activated receptor γ (pparγ), and their heterodimers . This can alter a range of reproductive, developmental, and metabolic pathways .
Pharmacokinetics
Organotin compounds are generally known for their lipophilicity, which can influence their absorption and distribution .
Result of Action
Organotin compounds are known to have endocrine-disrupting effects . They can alter reproductive, developmental, and metabolic processes, potentially leading to adverse health effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of organotin compounds can affect their distribution in the body and their potential for bioaccumulation .
Preparation Methods
Tributyl(trifluoroethenyl)stannane can be synthesized through various methods. One common synthetic route involves the coupling of trifluoroethene derivatives with tributylstannane in the presence of a palladium catalyst. The reaction is typically carried out in dimethylformamide at elevated temperatures (around 70°C) using palladium(II) acetate and a phosphine ligand as the catalyst system . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
Tributyl(trifluoroethenyl)stannane undergoes several types of chemical reactions, including:
Reduction: The compound can participate in reduction reactions, often involving radical intermediates.
Cyclization: The compound can be involved in intramolecular radical cyclization reactions, leading to the formation of cyclic structures.
Common reagents used in these reactions include radical initiators, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Tributyl(trifluoroethenyl)stannane has several scientific research applications:
Comparison with Similar Compounds
Tributyl(trifluoroethenyl)stannane can be compared with other organotin compounds such as:
Tributyltin hydride: Known for its use as a radical reducing agent in organic synthesis.
Dibutyltin oxide: Used in the production of polymers and as a catalyst in various chemical reactions.
Tetraalkynylstannanes: Utilized in the Stille cross-coupling reaction for the synthesis of complex functionalized molecules.
This compound is unique due to its trifluoroethenyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds.
Properties
IUPAC Name |
tributyl(1,2,2-trifluoroethenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2F3.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPFNBKVNMDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451083 | |
Record name | Tributyl(trifluoroethenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426-65-9 | |
Record name | Tributyl(trifluoroethenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(1,2,2-trifluoroethenyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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